![molecular formula C15H15N5O2S B2392001 N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-61-5](/img/structure/B2392001.png)
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5O2S, with a molecular weight of 329.38 g/mol. This compound features a furan ring, a tetrazole moiety, and a sulfanylacetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrazole ring followed by the introduction of the furan and sulfanylacetamide groups. The detailed synthetic pathway can be found in relevant literature, where various derivatives have been synthesized and characterized for their biological properties .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 - 4 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
2. Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibits moderate cytotoxic effects, suggesting potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Adenocarcinoma) | 15 |
MCF-7 (Breast Cancer) | 20 |
The proposed mechanism of action for this compound includes the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. These actions are attributed to the unique structural features of the compound that allow it to interact effectively with biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential for therapeutic use against resistant strains .
- Anticancer Activity Assessment : Another investigation assessed the compound's ability to induce apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide can be synthesized to create new derivatives that may enhance anticancer efficacy. For instance, tetrazole-based compounds have been shown to modulate the activity of various signaling pathways involved in cancer cell proliferation and survival .
Nephroprotective Effects
Studies have highlighted the nephroprotective effects of related tetrazole compounds in the context of chemotherapy. For example, compounds similar to this compound have been reported to protect renal function during cisplatin treatment, suggesting a potential application in reducing nephrotoxicity associated with certain cancer therapies .
Antimicrobial Activity
In Vitro Studies
The compound has demonstrated promising results in antibacterial assays. In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds range from 0.25 to 4 µg/mL against resistant strains, indicating their potential as effective antimicrobial agents .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Compound A | 0.25 | Staphylococcus aureus |
Compound B | 4 | Escherichia coli |
Chemical Synthesis
Building Block for Derivatives
this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, which can lead to the development of novel compounds with enhanced biological activity .
Structure-Based Pharmacological Predictions
Recent studies involving in silico predictions have identified this compound as a candidate for further pharmacological evaluation. These predictions suggest potential interactions with biological targets relevant to various diseases, including infections and cancer .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-11-5-2-3-7-13(11)20-15(17-18-19-20)23-10-14(21)16-9-12-6-4-8-22-12/h2-8H,9-10H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZKMPGFZBHWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.